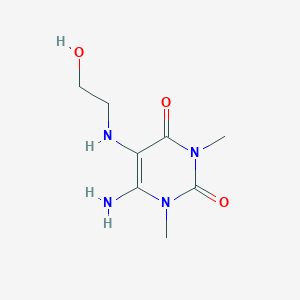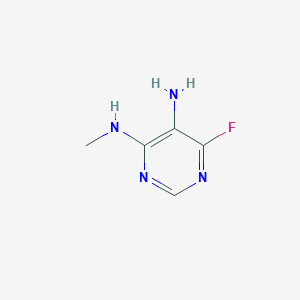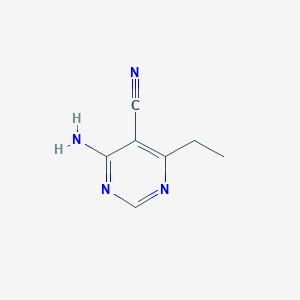![molecular formula C9H8BrNOS B13098730 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B13098730.png)
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a bromine atom, a methyl group, and a thiazinone ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the reaction of 2-aminothiophenol with a suitable brominated precursor under controlled conditions. One common method involves the use of 8-aroylpyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with o-aminothiophenol in 1,4-dioxane at room temperature . The reaction proceeds rapidly, resulting in the formation of the desired thiazinone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazinone ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazinone derivatives, while oxidation and reduction can lead to different oxidation states of the thiazinone ring.
Aplicaciones Científicas De Investigación
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The bromine atom and the thiazinone ring play crucial roles in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the bromine atom, which can affect its reactivity and binding properties.
8-Chloro-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one derivatives: Various derivatives with different substituents on the thiazinone ring.
Uniqueness
8-Bromo-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propiedades
Fórmula molecular |
C9H8BrNOS |
|---|---|
Peso molecular |
258.14 g/mol |
Nombre IUPAC |
8-bromo-2-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H8BrNOS/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12) |
Clave InChI |
KVUDPPYSLZTOMO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC2=C(S1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





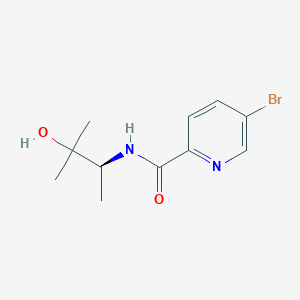
![s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-](/img/structure/B13098667.png)
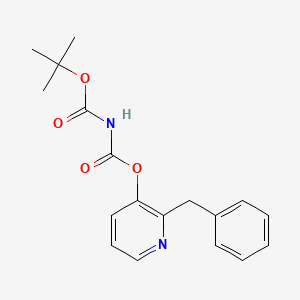
![2-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098676.png)

![1-Isopropyl-4,6-dihydrospiro[indazole-5,4'-piperidin]-7(1H)-one dihydrochloride](/img/structure/B13098683.png)
